

Application Notes and Protocols for Reactions Involving Terminal Alkynes

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Compound of Interest

Compound Name: 4-But-3-ynylphenol

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Introduction

Terminal alkynes are versatile building blocks in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Their unique reactivity, stemming from the acidic nature of the terminal proton and the high electron density of the carbon-carbon triple bond, allows for a variety of transformations. This document provides detailed experimental setups and protocols for three fundamental reactions involving terminal alkynes: the Glaser coupling, the Sonogashira coupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

General Considerations for Handling Terminal Alkynes

Terminal alkynes can be sensitive compounds, and their successful use in synthesis requires careful handling. The terminal C-H bond is weakly acidic ($pK_a \approx 25$), which allows for deprotonation with a strong base to form a nucleophilic acetylide anion.^{[1][2]} This reactivity is harnessed in many C-C bond-forming reactions. However, certain terminal alkynes can be volatile or thermally unstable.

Purification: Purification of terminal alkynes can be challenging, especially for low-boiling-point compounds where product loss can occur during solvent removal.[3] For non-volatile alkynes, standard chromatographic techniques are often employed. An alternative purification method for terminal alkynes involves their reaction with silver ions to form silver acetylides, which can be isolated and then treated with acid to regenerate the alkyne.[4]

Experimental Workflow for Terminal Alkyne Reactions

The following diagram outlines a general workflow for performing reactions with terminal alkynes, from reaction setup to product isolation.

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